molecular formula C13H24N2O2 B3094014 CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE CAS No. 1252572-33-0

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE

Cat. No.: B3094014
CAS No.: 1252572-33-0
M. Wt: 240.34 g/mol
InChI Key: SXVYKJHEKCFXFM-UHFFFAOYSA-N
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Description

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE: is a bicyclic compound that features a pyrrolidine ring fused with an azepane ring. cis-Boc-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylic acid

Preparation Methods

The synthesis of CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE involves several steps. One common synthetic route includes the use of aza-Cope rearrangement-Mannich cyclization as a key step . This method allows for the formation of cis- and trans-fused pyrrolidine containing bicyclic azepine derivatives. The process typically involves the following steps:

    Starting Materials: Commercially available starting materials such as 3-amino-4-vinyltetrahydro-2H-pyran-4-ol, 3-amino-4-vinylpiperidin-4-ol, and 4-amino-3-vinylpiperidin-3-ol derivatives.

    Reaction Conditions: The reactions are carried out under specific conditions to ensure high yield and diastereoselectivity.

    Purification: The final product is purified through standard techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like alkyl halides.

Scientific Research Applications

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:

    Binding to Receptors: It may bind to specific receptors in biological systems, modulating their activity.

    Enzyme Inhibition: The compound can inhibit certain enzymes, affecting biochemical pathways.

    Signal Transduction: It may influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE can be compared with other similar compounds such as decahydropyrrolo[2,3-d]azepines and octahydro-1H-oxepino[4,5-b]pyrroles . These compounds share similar structural features but differ in their specific ring systems and functional groups. The uniqueness of this compound lies in its specific bicyclic structure and the presence of the Boc protecting group, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

tert-butyl 3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
Reactant of Route 2
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
Reactant of Route 3
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
Reactant of Route 4
Reactant of Route 4
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
Reactant of Route 5
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE
Reactant of Route 6
CIS-2-BOC-OCTAHYDRO-PYRROLO[3,4-D]AZEPINE

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